molecular formula C14H11N3 B3804297 4-biphenyl-2-yl-4H-1,2,4-triazole

4-biphenyl-2-yl-4H-1,2,4-triazole

Cat. No.: B3804297
M. Wt: 221.26 g/mol
InChI Key: XAWXZBMZBYYBLO-UHFFFAOYSA-N
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Description

“4-biphenyl-2-yl-4H-1,2,4-triazole” is a derivative of 1,2,4-triazole, a heterocyclic compound containing nitrogen atoms . These compounds are known for their ability to form hydrogen bonds with different targets, which leads to the improvement of pharmacokinetics, pharmacological, and toxicological properties of compounds .


Synthesis Analysis

The synthesis of 1,2,4-triazole derivatives, including “this compound”, involves the use of spectroscopic techniques like IR, 1H-NMR, Mass spectroscopy, and Elemental analysis . The reaction of polyfunctionalized-triazole with symmetric and asymmetric β-dicarbonyl compounds in ortho-phosphoric acid has been reported .


Molecular Structure Analysis

The structures of these derivatives are determined by single X-ray crystal diffraction, and further characterized by elemental analysis, IR, TGA, and PXRD . Theoretical modeling is used to assign structures of newly synthesized 2-(3-hetaryl-1,2,4-triazol-5-yl)anilines .


Chemical Reactions Analysis

The 1,2,4-triazole moiety is shown to be a useful directing group for Ru-catalyzed C-H arylation . A Pd-catalyzed intramolecular C-H functionalization reaction allows access to 1,2,4-triazolophenanthridine .


Physical and Chemical Properties Analysis

The physical and chemical properties of “this compound” and its derivatives can be analyzed using various techniques. For instance, NBO charge distribution, dipole moment, molecular electrostatic potential, and HOMO/LUMO gap for the most stable tautomers have been analyzed .

Mechanism of Action

The mechanism of action of these compounds is often studied using molecular docking studies. For instance, the binding modes of these derivatives in the binding pocket of aromatase enzyme have been explored as a possible target .

Safety and Hazards

The safety of these compounds was evaluated on MRC-5 as a normal cell line and it was found that most of the synthesized compounds have proper selectivity against normal and cytotoxic cancerous cell lines .

Future Directions

The future directions in the research of “4-biphenyl-2-yl-4H-1,2,4-triazole” and its derivatives could involve the discovery and development of more effective and potent anticancer agents . The use of these compounds in optoelectronic devices, such as organic light-emitting diodes (OLEDs), photovoltaic cells, and organic field-effect transistors (OFETs), could also be explored .

Properties

IUPAC Name

4-(2-phenylphenyl)-1,2,4-triazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11N3/c1-2-6-12(7-3-1)13-8-4-5-9-14(13)17-10-15-16-11-17/h1-11H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XAWXZBMZBYYBLO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC=CC=C2N3C=NN=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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